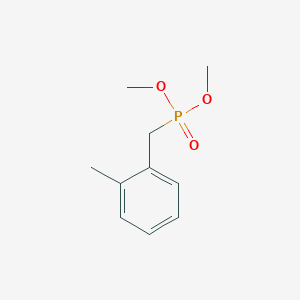

Dimethyl(2-methylbenzyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWFAOCMDTECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378707 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17105-62-3 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Organophosphonate Compounds in Contemporary Chemical Science

Organophosphorus compounds, characterized by the presence of a carbon-to-phosphorus bond, are a cornerstone of modern chemical science. nih.gov Their importance stems from their diverse applications, which span from materials science to medicinal chemistry. jelsciences.comrsc.org Organophosphonates, a subclass of these compounds, are esters of phosphonic acid and are recognized for their structural analogy to natural phosphates. jelsciences.com This mimicry allows them to interact with biological systems, leading to their investigation and use as antiviral drugs, such as Tenofovir and Adefovir, and as agents in the treatment of bone-related diseases. jelsciences.com

Beyond their medicinal applications, organophosphorus compounds are integral to the development of new materials. For instance, they are utilized as flame retardants, with dimethyl methylphosphonate (B1257008) being a key example. wikipedia.org They also find use as preignition additives for gasoline, anti-foaming agents, and plasticizers. wikipedia.org The versatility of organophosphorus chemistry is further demonstrated by its role in organic synthesis, where these compounds can act as catalysts or reagents. nih.gov For example, they are employed in transition-metal-catalyzed C-H bond activation, a fundamental process in synthetic chemistry. nih.gov

The synthesis of organophosphonates has been a significant area of research, with established methods like the Michaelis-Arbuzov and Michaelis-Becker reactions being fundamental to their preparation. nih.gov Ongoing research continues to develop more efficient and environmentally benign synthetic protocols, highlighting the sustained relevance of this class of compounds. nih.govfrontiersin.org

Structural Classifications and Nomenclature Within Benzylphosphonate Esters

Benzylphosphonate esters are a specific class of organophosphonate compounds that feature a benzyl (B1604629) group attached to the phosphorus atom. The nomenclature of these esters follows a systematic approach derived from the principles used for naming esters of carboxylic acids. libretexts.orgpressbooks.pub

The naming convention involves identifying the alkyl groups attached to the oxygen atoms of the phosphonate (B1237965) moiety and the substituted or unsubstituted benzyl group bonded to the phosphorus atom. youtube.com For instance, in Dimethyl(2-methylbenzyl)phosphonate , the "dimethyl" prefix indicates two methyl groups are esterified to the phosphonic acid core. The "(2-methylbenzyl)" part of the name specifies that a benzyl group, substituted with a methyl group at the second position of the phenyl ring, is directly bonded to the phosphorus atom.

The general structure of a benzylphosphonate ester can be represented as (RO)₂P(O)CH₂C₆H₄R', where R represents the alkyl groups of the ester and R' represents substituents on the phenyl ring. Variations in the R and R' groups lead to a wide array of benzylphosphonate esters with differing properties and applications.

For example, diethyl benzylphosphonate is a related compound where the methyl ester groups are replaced by ethyl groups. nih.gov Similarly, variations in the substitution pattern on the benzyl ring, such as in dimethyl(4-methylbenzyl)phosphonate, result in different isomers with distinct chemical characteristics. chemicalbook.com

Research Trajectories and Academic Relevance of Dimethyl 2 Methylbenzyl Phosphonate

Classical Approaches to Dialkyl Arylmethylphosphonates

The foundational methods for creating the carbon-phosphorus bond in arylmethylphosphonates have been cornerstones of organic synthesis for over a century. These reactions are prized for their reliability and broad applicability.

Michaelis-Arbuzov Reaction Pathways for Phosphonate Ester Formation

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, stands as the most fundamental method for synthesizing phosphonate esters. nih.govorganic-chemistry.orgnih.gov The reaction classically involves the treatment of a trialkyl phosphite with an alkyl halide. nih.gov In the context of this compound, the synthesis would proceed via the reaction of 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide) with trimethyl phosphite.

The mechanism initiates with the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the electrophilic benzylic carbon of the 2-methylbenzyl halide. This step forms a quasi-phosphonium salt intermediate. Subsequently, the displaced halide anion attacks one of the methyl groups of the phosphonium (B103445) salt in an SN2 reaction, leading to the formation of the final this compound and a molecule of methyl halide. organic-chemistry.orgnih.gov

High temperatures, often in the range of 120-160 °C, are typically required for the reaction to proceed to completion, especially for less reactive halides. nih.gov One of the advantages of using trimethyl phosphite is the formation of a low-boiling byproduct (methyl halide), which can be easily removed from the reaction mixture by distillation, driving the equilibrium towards the product. nih.gov

A general scheme for the Michaelis-Arbuzov reaction is as follows:

The reactivity of the halide precursor follows the order of I > Br > Cl. nih.gov While the classical approach is often performed neat, variations using solvents or Lewis acid catalysis to promote the reaction under milder conditions have been developed. organic-chemistry.org

Alternative Synthetic Routes for the Phosphonomethyl Moiety

While the Michaelis-Arbuzov reaction is prevalent, other methods provide access to the phosphonomethyl group. The Michaelis-Becker reaction, for instance, utilizes a pre-formed sodium salt of a dialkyl phosphite which then reacts with an alkyl halide. This method can often be performed under milder conditions than the classical Arbuzov reaction but requires the use of strong bases.

Another significant alternative is the Pudovik reaction, which involves the addition of a dialkyl phosphite (a >P(O)H compound) across a C=O or C=N double bond. For the synthesis of benzylphosphonates, this is typically applied in the context of creating α-hydroxy or α-amino substituted analogs. For example, the reaction of benzaldehyde (B42025) with dimethyl phosphite yields dimethyl α-hydroxy-benzylphosphonate. While not a direct route to unsubstituted benzylphosphonates, these functionalized products can serve as versatile intermediates for further chemical transformations.

Advanced Synthetic Strategies for Substituted Benzylphosphonate Systems

To address the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, more advanced synthetic strategies have been developed. These often rely on catalysis to achieve higher efficiency and selectivity.

Regioselective Synthesis of Phosphonate-Containing Heterocycles

The principles of phosphonate synthesis have been extended to the construction of complex heterocyclic systems containing a phosphonate group. The regioselectivity of these reactions is crucial. For instance, the synthesis of phosphonopyrazole, phosphonopyrimidine, and phosphonodiazepine derivatives has been achieved through the cyclization of functionalized phosphonate substrates. These complex syntheses often rely on the specific electrophilicity of different sites within the phosphonate-containing starting material, allowing for controlled ring closure with various diamine reagents.

Catalytic Approaches in Dialkylbenzylphosphonate Synthesis

Modern organometallic chemistry has introduced powerful catalytic methods for the formation of C-P bonds. Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient route to dialkylbenzylphosphonates. One such method involves the coupling of H-phosphonate diesters, like dimethyl phosphite, with benzyl halides. These reactions can be catalyzed by palladium(0) complexes, such as those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, in the presence of specialized phosphine (B1218219) ligands like Xantphos. nih.gov These catalytic systems often operate under much milder conditions than the Michaelis-Arbuzov reaction and exhibit broad substrate scope and functional group tolerance.

Another innovative catalytic approach employs a polyethylene (B3416737) glycol (PEG) and potassium iodide (KI) system. nih.gov In this method, the reaction of a benzyl halide with a dialkyl phosphite is carried out at room temperature in PEG-400 as a solvent, with potassium carbonate as a base and a catalytic amount of KI. The KI facilitates the in-situ formation of the more reactive benzyl iodide from the corresponding chloride or bromide, while the PEG acts as a phase-transfer catalyst, enhancing the nucleophilicity of the iodide and phosphite anions. nih.gov This method presents a greener and more sustainable alternative to traditional solvent systems.

| Catalytic Method | Catalyst System | Reactants | Typical Conditions | Advantages |

| Palladium Cross-Coupling | Pd(0) source (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | Benzyl Halide, Dialkyl H-phosphonate | Mild temperatures, Organic solvent | High efficiency, Broad scope, Mild conditions |

| PEG/KI Catalysis | KI, K₂CO₃ | Benzyl Halide, Dialkyl phosphite | Room temperature, PEG-400 solvent | Sustainable, Mild conditions, No toxic solvents |

Preparation of Structurally Analogous Dimethyl Arylmethylphosphonates

The synthesis of structurally related compounds, such as isomers or analogs with different alkyl groups on the phosphorus atom, generally follows the same synthetic principles. For example, the synthesis of dimethyl(4-methylbenzyl)phosphonate , an isomer of the title compound, has been reported via the Michaelis-Arbuzov reaction between 4-methylbenzyl chloride and trimethyl phosphite in toluene (B28343) with heating. chemicalbook.com Similarly, diethyl(4-methylbenzyl)phosphonate is commercially available and serves as a reactant in various organic transformations.

The synthesis of dimethyl methylphosphonate (B1257008) itself can be achieved through a rearrangement of trimethyl phosphite under heat and pressure, often catalyzed by a benzenesulfonic acid derivative. google.comchemicalbook.com The production of the parent dimethyl phosphonate (DMP) on an industrial scale is typically accomplished by the reaction of phosphorus trichloride (B1173362) with methanol (B129727). oecd.org These fundamental compounds are key starting materials and intermediates in the broader field of organophosphorus chemistry.

The table below summarizes the synthesis of some arylmethylphosphonate analogs.

| Product | Synthetic Method | Reactant 1 | Reactant 2 | Conditions | Yield |

| Dimethyl(4-methylbenzyl)phosphonate | Michaelis-Arbuzov | 4-Methylbenzyl chloride | Trimethyl phosphite | Toluene, Heat, 6h | 95% chemicalbook.com |

| Diethyl Benzylphosphonates (various substituents) | PEG/KI Catalysis | Substituted Benzyl Halide | Diethyl phosphite | PEG-400, K₂CO₃, KI, RT, 6h | 85-95% nih.gov |

| Diethyl Arylmethylphosphonates | Lewis Acid-Mediated Michaelis-Arbuzov | Arylmethyl Halide | Triethyl phosphite | CeCl₃·7H₂O-SiO₂, Microwave | 85-94% |

| Dimethyl Methylphosphonate | Catalytic Rearrangement | Trimethyl phosphite | Benzenesulfonic acid catalyst | 150-180°C, 2.4-3.9 atm, 2h | 85% google.com |

Phosphonate-Mediated Olefination Reactions

Phosphonate esters are renowned for their role in olefination reactions, providing a reliable method for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is the most prominent example of this class of transformations.

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.org This reaction is a significant modification of the Wittig reaction, offering several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org

The mechanism commences with the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl group, using a suitable base such as sodium hydride (NaH) or n-butyllithium (BuLi), to form a phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step, forming an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com This intermediate subsequently decomposes to yield the alkene and a phosphate ester. wikipedia.org The presence of an electron-withdrawing group alpha to the phosphonate is crucial for the final elimination step to proceed. wikipedia.org

Benzylphosphonates, such as diethyl p-tolylmethylphosphonate (a structural isomer of the titular compound), are effective substrates in HWE reactions for the synthesis of stilbene (B7821643) derivatives. sigmaaldrich.comsigmaaldrich.com For instance, diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates react with various aldehydes in the presence of potassium hydroxide (B78521) in acetonitrile (B52724) to yield (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivity. nih.gov

Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Benzylphosphonates

| Phosphonate Reactant | Carbonyl Reactant | Base/Solvent | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Diethyl 2-nitro-4-(pentafluorosulfanyl)benzylphosphonate | Benzaldehyde | KOH/CH3CN | (E)-2-Nitro-1-phenyl-2-(4-(pentafluorosulfanyl)phenyl)ethene | Good yield, high E-selectivity | nih.gov |

| Diethyl p-tolylmethylphosphonate | Aldehydes/Ketones | Various | Substituted Stilbenes | General Application | sigmaaldrich.comsigmaaldrich.com |

A significant feature of the HWE reaction is its general preference for the formation of (E)-alkenes (trans-isomers). wikipedia.orgnrochemistry.com The stereoselectivity is influenced by several factors, including the structure of the phosphonate and the aldehyde, the reaction conditions (base, solvent, temperature), and the nature of the counterion. researchgate.net The formation of the more thermodynamically stable (E)-alkene is typically favored due to steric repulsion in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org The antiperiplanar approach of the carbanion to the carbonyl group is preferred, minimizing steric hindrance between the bulky phosphonate group and the aldehyde's R group. organic-chemistry.org

However, the stereochemical outcome can be directed towards the (Z)-alkene under specific conditions, often referred to as Still-Gennari conditions. nrochemistry.com This modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 (B118740) in THF) at low temperatures. nrochemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled (Z)-product. nrochemistry.com The choice of phosphonate ester can also influence selectivity; for example, diisopropyl phosphonates can provide higher (Z,E) selectivity compared to dimethyl phosphonates in certain syntheses. alfa-chemistry.com

Intramolecular Cyclization and Annulation Reactions

Benzylphosphonates are versatile precursors for intramolecular cyclization reactions to construct various cyclic and heterocyclic systems. Diethyl-4-methylbenzylphosphonate, for example, is documented as a reactant in the intramolecular cyclization of aryl ethers, amines, and amides. sigmaaldrich.comsigmaaldrich.com These reactions often proceed via the formation of a phosphonate-stabilized carbanion, which then acts as an internal nucleophile, attacking an electrophilic site within the same molecule to forge a new ring.

A notable application is the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates. This methodology provides an efficient route to P-chiral biaryl phosphonates, which are valuable ligands in asymmetric catalysis, with high yields and good enantioselectivities. rsc.org Tandem oxidative intramolecular cyclization of N-aryl(benzyl)amines, which may proceed through an iminium ion intermediate, represents another pathway to nitrogen-containing heterocycles. beilstein-journals.org

Reactions with Nitrogen-Containing Organic Compounds

Phosphonate esters engage in important transformations with nitrogenous compounds, leading to the synthesis of biologically relevant molecules such as α-aminophosphonates and phosphorylated dihydropyrimidinones.

α-Aminophosphonates, which are structural analogs of α-amino acids, are readily synthesized through reactions involving phosphonates. psu.edu The primary route is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite. psu.edunih.gov The reaction mechanism is believed to involve the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the dialkyl phosphite to the imine C=N double bond (a process also known as the aza-Pudovik reaction). psu.edunih.gov

A variety of catalysts, including Lewis acids like zinc chloride, cerium chloride, and nickel chloride, can be employed to promote the reaction under mild conditions. nih.gov For instance, a series of substituted diethyl α-phenylamino-benzylphosphonates can be prepared in high yields from aniline (B41778) derivatives, substituted benzaldehydes, and diethyl phosphite using cerium chloride as a catalyst under solvent-free conditions. nih.gov The synthesis of (aminomethyl)benzylphosphonates has also been achieved through a multi-step sequence starting from α,α'-dihalo-xylenes, which undergo an Arbuzov reaction followed by further transformations. nih.gov

Table 2: Catalysts in Kabachnik-Fields Synthesis of α-Aminobenzylphosphonates

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnCl2 · choline-chloride | Aromatic amines, Benzaldehyde derivatives, Diethyl phosphite | - | 70-96% | nih.gov |

| Cerium Chloride (CeCl3) | Aniline derivatives, Benzaldehydes, Diethyl phosphite | Solvent-free | 87-95% | nih.gov |

| Nickel Chloride (NiCl2) | Aniline derivatives, Benzaldehydes, Diethyl phosphite | 82 °C | Similar to NbCl5 | nih.gov |

| Niobium Chloride (NbCl5) | Aniline derivatives, Benzaldehydes, Diethyl phosphite | 82 °C | Similar to NiCl2 | nih.gov |

While not a direct reaction of this compound itself, the Biginelli reaction of β-ketophosphonates is a crucial transformation for related phosphonate esters. The Biginelli reaction is a multicomponent reaction that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). semanticscholar.org When a β-ketophosphonate is used as the dicarbonyl component, this reaction provides a direct and efficient route to novel 5-phosphonato-3,4-dihydropyrimidin-2-ones. semanticscholar.orgresearchgate.net

The reaction is typically acid-catalyzed, with p-toluenesulfonic acid being an effective promoter, offering high yields under mild conditions. semanticscholar.orgresearchgate.net The mechanism is thought to proceed via the formation of an iminium intermediate from the aldehyde and urea, which is then intercepted by the enol form of the β-ketophosphonate, followed by intramolecular cyclization and dehydration. semanticscholar.orgresearchgate.net This method works efficiently with aromatic aldehydes, including those with either electron-donating or electron-withdrawing groups. semanticscholar.orgresearchgate.net Microwave-assisted, solvent-free methods using catalysts like zinc triflate have also been developed to improve efficiency and expand the scope to include aliphatic aldehydes. tandfonline.comtandfonline.com

Interactions with Amides and Urethanes

The reactivity of phosphonate esters, such as this compound, with amides and urethanes is characterized by several potential reaction pathways. Research on the interaction between dimethyl hydrogen phosphonate and urethane (B1682113) has shown that two primary processes occur simultaneously: an exchange reaction involving the methoxy (B1213986) groups of the phosphonate and the urethane groups, and the alkylation of the urethane. researchgate.net Similarly, the reaction with acetanilide, an amide, primarily results in the alkylation of the amido group. researchgate.net

These reactions can be understood in the context of the electrophilic nature of the phosphorus atom and the carbon of the ester group, and the nucleophilic character of the amide or urethane nitrogen and oxygen atoms. In the case of this compound, the presence of the 2-methylbenzyl group can influence the reaction rates and pathways due to steric hindrance and electronic effects.

Further studies have explored the synthesis of amino acid-based phosphonamidates from phosphonate esters. mdpi.comnih.gov This transformation involves the reaction of a phosphonate ester with an amino acid or its derivative, leading to the formation of a P-N bond. One approach involves the monochlorination of a phosphonate ester, followed by substitution with the amino group of the desired amino acid. mdpi.com This method highlights the potential for this compound to be converted into novel phosphonamidate structures.

The degradation of polyurethane materials in the presence of phosphonates has also been investigated. researchgate.net These processes often involve the phosphorylation of the amide group within the polyurethane structure, leading to chain degradation. researchgate.net The resulting phosphorus-containing oligomers can exhibit fire-retardant properties. researchgate.net

Decomposition and Environmental Transformation Studies

The environmental fate of organophosphorus compounds like this compound is of significant interest. Studies on its decomposition, particularly on solid surfaces and through hydrolytic pathways, provide insights into its persistence and transformation in the environment.

Heterogeneous Decomposition on Metal Oxide Surfaces

Metal oxide surfaces, such as titanium dioxide (TiO₂) and zirconium oxide (ZrO₂), are known to facilitate the decomposition of organophosphorus compounds, often through photocatalysis. nih.govjh.edunih.gov Studies on dimethyl methylphosphonate (DMMP), a structural analog of this compound, have shown that decomposition on TiO₂ surfaces can occur via several mechanisms. nih.govnih.govmdpi.com

Under UV irradiation, TiO₂-mediated photocatalysis is effective in removing organic phosphate esters from water. nih.gov The process involves the generation of highly reactive hydroxyl radicals that attack the phosphonate molecule. nih.govacs.org The decomposition of DMMP on anatase TiO₂ involves reactive adsorption followed by photocatalytic oxidation. nih.gov Hydrolysis of the adsorbed DMMP leads to the formation of methanol and methyl methylphosphonate (MMP). nih.gov The final carbonaceous product of complete oxidation is typically CO₂. nih.gov

The efficiency of this photocatalytic degradation can be influenced by the presence of other ions and substances in the medium. For instance, ions like phosphate, sulfate, and chloride can inhibit the degradation of organic phosphate esters by competing for active sites on the TiO₂ surface and scavenging hydroxyl radicals. nih.gov

Recent research on the decomposition of DMMP on size-selected zirconium oxide trimer clusters has revealed that dissociative adsorption occurs even at room temperature, primarily through the cleavage of a P-OCH₃ bond. jh.edu Temperature-programmed desorption experiments showed that methanol is a major reaction product. jh.edu The decomposition on Cu₄ clusters deposited on TiO₂(110) surfaces is also highly efficient, with evidence of P-O, O-C, and P-C bond cleavages. nih.gov

The following table summarizes the key findings from studies on the decomposition of DMMP on metal oxide surfaces, which can be extrapolated to understand the potential behavior of this compound.

| Metal Oxide | Conditions | Key Findings | Reference |

| Anatase TiO₂ | Ambient temperature, UV irradiation | Reactive adsorption, hydrolysis to methanol and MMP, photocatalytic oxidation to CO₂. | nih.gov |

| (ZrO₂)₃ clusters | Room temperature to 673 K | Dissociative adsorption via P-OCH₃ bond scission, evolution of methanol as a major product. | jh.edu |

| Cu₄/TiO₂(110) | Room temperature to >600 K | Highly active for decomposition, cleavage of P-O, O-C, and P-C bonds. | nih.gov |

Mechanistic Insights into Phosphonate Cleavage

The cleavage of the phosphonate ester group is a fundamental process in its degradation. The hydrolysis of phosphonates can proceed through different mechanisms depending on the pH and reaction conditions. nih.govresearchgate.net

Acid-catalyzed hydrolysis often occurs in a stepwise manner, with the two ester groups being cleaved consecutively. nih.gov The mechanism can involve a nucleophilic attack of water on the phosphorus atom (AAc2 mechanism), leading to P-O bond cleavage. nih.gov In some cases, particularly with sterically hindered alkoxy groups, an AAl1 mechanism involving C-O bond cleavage may occur. researchgate.net

Base-catalyzed hydrolysis also involves nucleophilic attack on the phosphorus center. The rate of hydrolysis is influenced by the pH of the medium and the nature of the substituents on the phosphorus atom and the ester groups. nih.gov

Enzymatic hydrolysis of phosphonate esters has also been studied, providing insights into biological degradation pathways. acs.orgnih.gov For example, intestinal 5'-nucleotide phosphodiesterase can hydrolyze phosphonate esters, and mechanistic studies suggest a nucleophilic attack on the phosphorus atom. acs.orgnih.gov

The decomposition on metal oxide surfaces often involves the initial cleavage of a P-O-CH₃ bond. jh.edu This is a common pathway for DMMP decomposition, leading to the formation of a surface-bound methyl phosphonate species and methanol or methoxy groups. jh.edu

Derivatization and Functionalization of the Benzyl and Phosphonate Moieties

The chemical modification of this compound can lead to the synthesis of new compounds with potentially interesting properties. Derivatization can be targeted at either the benzyl group or the phosphonate moiety.

The phosphonate group offers several handles for functionalization. For instance, symmetrical dialkyl phosphonates can be converted into mixed phosphonate diesters by reaction with phenols. mdpi.com They can also be transformed into phosphonamidates through reaction with amino acids or their esters. mdpi.comnih.gov This latter reaction often proceeds via an intermediate phosphonylaminium salt. mdpi.com

Another approach to modifying the phosphonate group is through the Michaelis-Arbuzov reaction, which is a classic method for forming C-P bonds. nih.gov While typically used for the synthesis of phosphonates, variations of this reaction can be employed for further functionalization.

The benzyl moiety can also be functionalized, although the presence of the phosphonate group may influence the reactivity. Reactions targeting the aromatic ring, such as electrophilic aromatic substitution, could be employed, with the 2-methyl and the phosphonatomethyl groups directing the position of substitution.

Research on α-hydroxy-benzylphosphonates has shown that the hydroxyl group can be readily derivatized. acs.orgnih.govmdpi.com For example, it can be mesylated and subsequently substituted by alkoxy groups. acs.orgnih.gov While this compound does not possess this hydroxyl group, these studies indicate that functional groups on the benzylic carbon can be manipulated. The direct conversion of benzylic alcohols to phosphonates using triethyl phosphite and ZnI₂ is also a relevant synthetic transformation. acs.org

The following table provides examples of derivatization reactions applicable to phosphonate esters and benzyl groups.

| Moiety | Reaction Type | Description | Reference |

| Phosphonate | Transesterification | Reaction with phenols to form mixed phosphonate diesters. | mdpi.com |

| Phosphonate | Amidate Formation | Reaction with amino acids to form phosphonamidates. | mdpi.comnih.gov |

| Benzyl (α-position) | Substitution | Substitution of a leaving group (e.g., mesylate) at the benzylic carbon. | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 2 Methylbenzyl Phosphonate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For Dimethyl(2-methylbenzyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy offers a complete picture of its molecular framework.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of a phosphonate (B1237965) like this compound provides key insights into the arrangement of protons within the molecule. The chemical shifts and coupling constants are characteristic of the electronic environment of the protons and their proximity to the phosphorus atom.

In analogous compounds such as dimethyl benzylphosphonate, the methoxy (B1213986) protons (-OCH₃) typically appear as a doublet due to coupling with the phosphorus atom (³JHP). The benzylic protons (-CH₂-) also exhibit a doublet due to coupling with the phosphorus atom (²JHP). The aromatic protons of the benzyl (B1604629) group show complex multiplet patterns in the downfield region of the spectrum, with their specific shifts influenced by the substitution pattern on the aromatic ring.

For this compound, the presence of the additional methyl group on the benzene (B151609) ring at the ortho position introduces further complexity and distinct signals. The methyl protons would appear as a singlet, and the aromatic proton signals would be further differentiated due to the altered symmetry of the ring.

Table 1: Representative ¹H NMR Data for Benzylphosphonate Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| Dimethyl benzylphosphonate | CDCl₃ | ~7.3 (m, 5H, Ar-H), ~3.6 (d, 6H, OCH₃), ~3.1 (d, 2H, CH₂P) |

| Diethyl (4-methylbenzyl)phosphonate | CDCl₃ | ~7.1 (m, 4H, Ar-H), ~4.0 (m, 4H, OCH₂CH₃), ~3.1 (d, 2H, CH₂P), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (t, 6H, OCH₂CH₃) |

| Dimethyl (2-oxopropyl)phosphonate | CDCl₃ | 3.799 (d, J=11.2 Hz, 6H, OCH₃), 3.124 (d, J=22.7 Hz, 2H, CH₂P), 2.325 (s, 3H, COCH₃) chemicalbook.com |

Note: The data for this compound is predicted based on analogous structures. 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment. Coupling with the phosphorus atom (¹JCP, ²JCP, ³JCP) provides additional structural information.

In this compound, the carbon of the methoxy groups will appear as a doublet due to coupling with the phosphorus atom. The benzylic carbon will also show a significant coupling to the phosphorus. The aromatic carbons will display distinct signals, with their chemical shifts and P-C coupling constants being sensitive to the position of the methyl substituent. The carbon of the ortho-methyl group will appear as a singlet in the aliphatic region.

Table 2: Representative ¹³C NMR Data for Benzylphosphonate Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| Dimethyl benzylphosphonate | CDCl₃ | ~132 (d, Ar-C), ~129 (d, Ar-C), ~128 (d, Ar-C), ~127 (d, Ar-C), ~52 (d, OCH₃), ~33 (d, CH₂P) |

| Diethyl (4-methylbenzyl)phosphonate | Acetone | ~137 (s, Ar-C), ~130 (d, Ar-C), ~129 (d, Ar-C), ~62 (d, OCH₂), ~34 (d, CH₂P), ~21 (s, Ar-CH₃), ~16 (d, OCH₂CH₃) |

| Dimethyl methylphosphonate (B1257008) | CDCl₃ | 52.25 (d, J=5.7 Hz, OCH₃), 11.26 (d, J=141.9 Hz, P-CH₃) chemicalbook.com |

Note: The data for this compound is predicted based on analogous structures. 'd' denotes doublet, 's' denotes singlet.

Phosphorus (³¹P) NMR for Phosphorus Environment Characterization

³¹P NMR spectroscopy is a highly specific technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it.

For dialkyl benzylphosphonates, the ³¹P NMR signal typically appears in a characteristic region. In the case of this compound, a single resonance is expected, and its chemical shift would be influenced by the electronic effects of the 2-methylbenzyl group. The chemical shift provides a direct probe of the electronic environment around the phosphorus atom. rsc.org

Table 3: Representative ³¹P NMR Data for Phosphonate Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

| Dimethyl phosphite (B83602) | CDCl₃ | 11.1 docbrown.info |

| Diethyl benzylphosphonate | Not specified | ~27.0 |

| Dimethyl (4-nitrophenyl)phosphonate | CDCl₃ | 17.73 |

Note: The chemical shifts are relative to an external standard, typically 85% H₃PO₄.

Fluorine (¹⁹F) NMR for Fluorinated Phosphonate Analogues

¹⁹F NMR is a powerful tool for the analysis of fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In fluorinated analogues of this compound, where a fluorine atom is substituted on the benzyl ring, ¹⁹F NMR provides direct information about the location and electronic environment of the fluorine atom.

The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring (ortho, meta, or para) and any through-space interactions. Furthermore, coupling between the fluorine and phosphorus nuclei (JFP) can be observed, providing valuable structural information. For instance, in diethyl (4-fluorobenzyl)phosphonate, the fluorine signal would appear as a multiplet due to coupling with both the aromatic protons and the phosphorus atom. oecd.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. echemi.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, and C-H bonds of the aromatic and aliphatic parts of the molecule. The P=O stretching vibration is typically a strong band in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations usually appear in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, often give rise to strong Raman signals. The P=O stretch is also typically Raman active.

Table 4: Characteristic Vibrational Frequencies for Benzylphosphonate Analogs

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| P=O stretch | 1200 - 1260 (strong) | 1200 - 1260 (medium) |

| P-O-C stretch | 1000 - 1100 (strong) | 1000 - 1100 (weak) |

| Aromatic C-H stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H stretch | 2850 - 2960 (medium) | 2850 - 2960 (strong) |

| Aromatic C=C stretch | 1450 - 1600 (variable) | 1450 - 1600 (strong) |

Note: The intensities are denoted as strong, medium, or weak.

For instance, the infrared spectrum of diethyl benzylphosphonate shows a strong absorption around 1240 cm⁻¹ corresponding to the P=O stretch and strong bands in the 1020-1050 cm⁻¹ region for the P-O-C stretches. nist.gov Similar features are expected for this compound, with additional bands corresponding to the methyl group vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds alpha and beta to the phosphorus atom and the aromatic ring.

Common fragmentation pathways for benzylphosphonates include the loss of the methoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and the cleavage of the benzyl-phosphorus bond, leading to the formation of the tropylium (B1234903) ion (m/z 91), a characteristic fragment for benzyl-containing compounds. The presence of the ortho-methyl group in this compound would influence the fragmentation, potentially leading to the formation of a methyltropylium ion.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Expected) | Description |

| [M]⁺ | 214 | Molecular Ion |

| [M - OCH₃]⁺ | 183 | Loss of a methoxy group |

| [M - P(O)(OCH₃)₂]⁺ | 105 | Cleavage of the C-P bond |

| [C₇H₇]⁺ | 91 | Tropylium ion (from rearrangement) |

| [P(O)(OCH₃)₂]⁺ | 109 | Phosphonate fragment |

Note: The expected m/z values are based on the nominal mass of the most abundant isotopes.

Studies on analogous benzylphosphonate derivatives have shown that fragmentation pathways can be complex and may involve rearrangements. researchgate.net The exact fragmentation pattern would provide a unique fingerprint for the identification of this compound.

Integrated Spectroscopic Approaches for Complex Phosphonate Structures

The definitive structural elucidation of complex organophosphorus compounds, such as this compound and its analogues, necessitates a synergistic application of multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, an integrated approach is essential for unambiguous confirmation of connectivity, stereochemistry, and conformation. nih.govrsc.org This section details the combined use of these powerful analytical tools to comprehensively characterize complex phosphonate structures.

The structural determination process typically begins with Mass Spectrometry to ascertain the molecular weight and elemental formula. Subsequently, IR spectroscopy is employed to identify the key functional groups present. Finally, a detailed analysis using a suite of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is conducted to map the precise atomic connectivity and finalize the structure.

Molecular Formula and Weight Determination by Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental first step. For this compound, the analysis would confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the C₁₀H₁₅O₃P molecule (214.07 g/mol ).

High-resolution mass spectrometry (HRMS) would further refine this, providing an exact mass (e.g., 214.0753) that confirms the elemental composition C₁₀H₁₅O₃P, ruling out other potential formulas with the same nominal mass.

The fragmentation pattern in the mass spectrum offers significant structural clues. For benzylphosphonates, characteristic fragmentation includes the cleavage of the P-C bond. rsc.org Key expected fragments for this compound would include:

A prominent peak corresponding to the 2-methylbenzyl (tropylium) cation at m/z 105, resulting from cleavage of the benzylic C-P bond.

Signals corresponding to the loss of a methoxy group (-OCH₃) from the molecular ion, leading to a fragment at m/z 183.

A peak at m/z 109, corresponding to the dimethyl phosphonate radical cation [CH₃O)₂PO]⁺.

Functional Group Identification by Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify the characteristic functional groups within the molecule. The IR spectrum of this compound would display several key absorption bands confirming its identity. Phosphonates are known to exhibit a strong P=O stretching vibration in the 1200-1300 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 3000-2850 | Medium |

| C=C Stretch | Aromatic Ring | 1605, 1495 | Medium-Strong |

| P=O Stretch | Phosphonate | ~1250 | Strong |

| P-O-C Stretch | Phosphonate Ester | 1050-1020 | Strong |

| C-H Bend (out-of-plane) | ortho-disubstituted benzene | ~750 | Strong |

Complete Structural Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of phosphonates. A combination of ¹H, ¹³C, and ³¹P NMR provides a detailed map of the carbon-hydrogen framework and the local environment of the phosphorus atom.

³¹P NMR: The ³¹P NMR spectrum is the simplest and most direct method for characterizing organophosphorus compounds. For this compound, a proton-decoupled ³¹P NMR spectrum would show a single resonance, confirming the presence of one unique phosphorus environment. The chemical shift for benzylphosphonate diesters typically falls in the range of +20 to +30 ppm. rsc.orgorganicchemistrydata.org

¹H NMR: The ¹H NMR spectrum provides detailed information on the number and connectivity of protons. The benzylic methylene (B1212753) (CH₂) protons are particularly diagnostic, appearing as a doublet due to coupling with the phosphorus atom (²JP-H). The methoxy protons also appear as a doublet due to three-bond coupling to the phosphorus atom (³JP-H).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. Crucially, carbon atoms near the phosphorus atom exhibit C-P coupling, which is invaluable for confirming assignments. The benzylic carbon shows a large one-bond coupling constant (¹JC-P), while the methoxy carbons and the ortho-aromatic carbon show smaller two- and three-bond couplings, respectively.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |

|---|---|---|---|---|---|

| Ar-H | ~7.1-7.3 | m | 4H | ~126-136 | |

| P-O-CH₃ | ~3.65 | d, ³JP-H ≈ 11 Hz | 6H | ~52.5 | d, ²JC-P ≈ 7 Hz |

| P-CH₂-Ar | ~3.15 | d, ²JP-H ≈ 22 Hz | 2H | ~33.5 | d, ¹JC-P ≈ 138 Hz |

| Ar-CH₃ | ~2.40 | s | 3H | ~19.0 |

2D NMR (COSY, HSQC, HMBC): To unequivocally connect all the pieces, two-dimensional NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in Table 2 (P-O-CH₃, P-CH₂-Ar, Ar-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the entire structure. It reveals correlations between atoms separated by two or three bonds. Key expected correlations for this compound would include:

The benzylic protons (δ ~3.15 ppm) to the phosphorus atom, the ipso- and ortho-aromatic carbons.

The methoxy protons (δ ~3.65 ppm) to the phosphorus atom.

The aryl-methyl protons (δ ~2.40 ppm) to the ortho- and ipso-aromatic carbons.

By integrating the data from MS, IR, and the full suite of NMR experiments, a complete and unambiguous structural assignment for this compound can be achieved. This integrated spectroscopic strategy is a cornerstone of modern chemical analysis and is broadly applicable to the characterization of other complex phosphonate analogues.

Synthesis and Exploration of Dimethyl 2 Methylbenzyl Phosphonate Derivatives and Analogues

Positional Isomers: Dimethyl(3-methylbenzyl)phosphonate and Dimethyl(4-methylbenzyl)phosphonate

The position of the methyl group on the benzyl (B1604629) ring significantly influences the electronic and steric properties of the phosphonate (B1237965) molecule. The synthesis of the positional isomers, Dimethyl(3-methylbenzyl)phosphonate and Dimethyl(4-methylbenzyl)phosphonate, is typically achieved through well-established methods for forming the carbon-phosphorus bond.

The most common synthetic route is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with the corresponding methylbenzyl halide (chloride or bromide). The reaction proceeds via a quaternization of the phosphite followed by a dealkylation step, typically facilitated by the displaced halide ion, to yield the desired phosphonate.

An alternative approach is the Michaelis-Becker reaction, which utilizes a dialkyl phosphite (dimethyl phosphite) and a strong base to generate a phosphite anion, which then acts as a nucleophile to displace the halide from the methylbenzyl halide.

More contemporary methods include palladium-catalyzed cross-coupling reactions, which can couple H-phosphonates with benzyl halides, offering a versatile and efficient route to these compounds. researchgate.net

The choice of synthetic method can be influenced by factors such as the availability of starting materials, desired yield, and reaction conditions. Below is a comparative table of the positional isomers.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dimethyl(2-methylbenzyl)phosphonate | 17105-62-3 | C10H15O3P | 214.20 | |

| Dimethyl(3-methylbenzyl)phosphonate | 17105-63-4 | C10H15O3P | 214.20 | |

| Dimethyl(4-methylbenzyl)phosphonate | 17105-64-5 | C10H15O3P | 214.20 |

Data sourced from publicly available chemical databases.

Ester Analogues: Diethyl(2-methylbenzyl)phosphonate

Varying the alkyl groups of the phosphonate ester moiety can modulate the lipophilicity and steric hindrance of the molecule. Diethyl(2-methylbenzyl)phosphonate is a primary analogue in this category. Its synthesis follows the same fundamental principles as its dimethyl counterpart, with the substitution of trimethyl phosphite or dimethyl phosphite with triethyl phosphite or diethyl phosphite, respectively.

The Michaelis-Arbuzov reaction of 2-methylbenzyl halide with triethyl phosphite is a direct and widely used method for the preparation of Diethyl(2-methylbenzyl)phosphonate. Similarly, palladium-catalyzed methods have been developed for the efficient synthesis of various benzylphosphonate diesters, including those with ethyl ester groups. researchgate.net A sustainable protocol for the synthesis of benzyl phosphonates, which could be applied to this analogue, involves using a KI/K2CO3 catalytic system in PEG-400 as a benign solvent. frontiersin.org This method proceeds smoothly at room temperature and offers excellent yields. frontiersin.org

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl(2-methylbenzyl)phosphonate | 3762-24-1 | C12H19O3P | 242.25 | |

| Diethyl(3-methylbenzyl)phosphonate | 3762-26-3 | C12H19O3P | 242.25 | |

| Diethyl(4-methylbenzyl)phosphonate | 3762-25-2 | C12H19O3P | 242.25 |

Data sourced from publicly available chemical databases. chemimpex.com

Phosphonate-Containing Heterocyclic Systems

The incorporation of the phosphonate group into heterocyclic structures is a significant area of synthetic chemistry, often leading to compounds with interesting biological activities. While direct derivatization of this compound into a heterocyclic system is complex, precursors and analogues can be readily employed in multicomponent reactions to construct such systems.

One common strategy is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. By using 2-methylbenzaldehyde as the aldehyde component, it is possible to synthesize a variety of heterocyclic systems containing the 2-methylbenzyl moiety attached to a phosphonate-bearing carbon. For instance, reactions with bifunctional amines or other suitably functionalized starting materials can lead to the formation of piperidinylphosphonates, 1,2-dihydroisoquinolin-1-ylphosphonates, and other complex heterocyclic structures. beilstein-journals.org

Another approach involves the use of phosphonate-containing building blocks in cycloaddition reactions. For example, diethyl and dimethyl (1-diazo-2-oxopropyl)phosphonate are versatile reagents that can undergo dipolar cycloaddition to provide access to a diverse range of nitrogen heterocycles, such as phosphoryl-substituted pyrazoles and triazolines. orgsyn.org

Fluorinated and Halogenated Phosphonate Derivatives

The introduction of halogens, particularly fluorine, into organic molecules can profoundly alter their chemical and physical properties. Research into fluorinated and halogenated derivatives of this compound explores these effects. Halogenation can be directed at either the aromatic ring or the benzylic methylene (B1212753) bridge.

Ring Halogenation: Standard electrophilic aromatic substitution reactions can be used to introduce halogens onto the phenyl ring of a suitable precursor. However, directing the substitution to a specific position relative to the methyl and phosphonomethyl groups can be challenging and may require a multi-step synthesis starting from a pre-halogenated toluene (B28343) derivative.

Benzylic Halogenation: The synthesis of α-fluorinated and α,α-difluorinated benzylphosphonates has been reported. For example, the reaction of α-diazo arylmethylphosphonates with a suitable fluorine source can lead to the formation of gem-difluoro(aryl)methylphosphonates. rsc.org The synthesis of dimethyl[(4-benzhydrylpiperazin-1-yl)(2-fluorophenyl)methyl]phosphonate demonstrates the preparation of a complex molecule with a fluorine atom on the aromatic ring. researchgate.net

A patent describes the production of o-chlorobenzyl dimethyl phosphonate via the reaction of o-chlorobenzyl chloride and trimethyl phosphite, which represents a chlorinated analogue of the parent compound. google.com

| Derivative Type | Synthetic Precursor Example | Reaction Type |

| Ring-Fluorinated | 2-Fluoro-6-methylbenzaldehyde | Kabachnik-Fields |

| Benzylically-Fluorinated | Dimethyl (diazo(2-methylphenyl)methyl)phosphonate | Electrophilic Fluorination |

| Ring-Chlorinated | 2-Chlorobenzyl chloride | Michaelis-Arbuzov |

α-Amino- and α-Hydroxymethylphosphonate Analogues

α-Amino- and α-hydroxyphosphonates are important classes of compounds due to their structural analogy to α-amino acids and α-hydroxy carboxylic acids, respectively.

α-Hydroxyphosphonate Analogues: The synthesis of α-hydroxyphosphonates is most commonly achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. mdpi.com To synthesize an α-hydroxy analogue of this compound, 2-methylbenzaldehyde would be reacted with dimethyl phosphite, typically in the presence of a base or acid catalyst. mdpi.com

α-Aminophosphonate Analogues: The Kabachnik-Fields reaction is the most prevalent method for the synthesis of α-aminophosphonates. organic-chemistry.org This one-pot, three-component reaction involves the condensation of an aldehyde (2-methylbenzaldehyde), an amine, and a dialkyl phosphite (dimethyl phosphite). organic-chemistry.org This method is highly versatile, allowing for a wide range of amines to be used, thereby generating a diverse library of α-aminophosphonate analogues.

| Analogue Type | Key Reaction | Reactants |

| α-Hydroxyphosphonate | Pudovik Reaction | 2-Methylbenzaldehyde, Dimethyl phosphite |

| α-Aminophosphonate | Kabachnik-Fields Reaction | 2-Methylbenzaldehyde, Amine, Dimethyl phosphite |

Chiral Phosphonate Centers and Asymmetric Synthesis Research

The introduction of a chiral center into phosphonate derivatives is a key area of research, as the biological activity of many compounds is stereospecific. For analogues of this compound, a chiral center can be introduced at the α-carbon (the benzylic position).

The asymmetric synthesis of α-aminophosphonates has received considerable attention. One of the most effective strategies is the use of chiral catalysts in the hydrophosphonylation of imines. In this approach, a pre-formed or in situ-generated imine (from 2-methylbenzaldehyde and an amine) reacts with a dialkyl phosphite in the presence of a chiral catalyst. A variety of chiral catalysts, including those based on chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes and chiral thioureas, have been shown to effectively catalyze this addition, yielding enantiomerically enriched α-amino phosphonates. organic-chemistry.orgmdpi.com

The development of stereoselective organocatalytic methods has also provided efficient routes to enantiomerically enriched α-aminophosphonates. For example, chiral quinine- or hydroquinine-derived quaternary ammonium salts have been used to catalyze the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, affording the final products in high yields and with significant enantiomeric excess. mdpi.com Research has shown that the (R)-configuration of phosphonic acid derivatives, which corresponds to L-α-amino acids, often exhibits higher biological activity. mdpi.com

| Asymmetric Method | Key Feature | Target Analogue |

| Catalytic Hydrophosphonylation | Chiral metal complexes or organocatalysts | α-Aminophosphonates |

| Organocatalytic α-Amidoalkylation | Chiral quaternary ammonium salt catalysts | α-Aminophosphonates |

Future Research Directions and Emerging Trends in Dimethyl 2 Methylbenzyl Phosphonate Studies

Sustainable Synthesis Methodologies

The chemical industry's shift towards green chemistry is a critical driver of innovation in synthetic organic chemistry. bioengineer.orgsciencedaily.com Future research on Dimethyl(2-methylbenzyl)phosphonate is expected to focus on developing more environmentally friendly and efficient synthesis methods. rsc.orgresearchgate.net Traditional methods for creating C-P bonds, such as the Michaelis-Arbuzov reaction, often require harsh conditions and generate significant waste. frontiersin.org

Emerging sustainable approaches that could be applied to the synthesis of this compound include:

Ultrasound-Assisted Synthesis: This method uses sonic waves to transmit energy directly into the reaction medium, often leading to shorter reaction times and higher yields under milder conditions. rsc.org

Microwave-Promoted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, accelerating the rate of reaction and sometimes enabling solvent-free conditions. rsc.orgmdpi.com

Solvent-Free Synthesis: Eliminating volatile and often toxic organic solvents is a key principle of green chemistry. rsc.org Research into solid-state reactions or using benign reaction media like polyethylene (B3416737) glycol (PEG) could offer a greener route to this compound. frontiersin.org

Catalyst-Free and Benign Catalytic Systems: The development of syntheses that proceed without a catalyst or utilize environmentally benign catalysts, such as certain metal salts or organocatalysts, is a significant area of interest. rsc.orgresearchgate.net

| Methodology | Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Ultrasound-Assisted Synthesis | Energy transfer via sonic waves and cavitation. rsc.org | Reduced reaction times, milder conditions, potentially higher yields. |

| Microwave-Promoted Synthesis | Direct energy transfer into the reaction mixture via microwaves. rsc.org | Rapid heating, shorter reaction times, possibility of solvent-free reactions. rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent or in a recyclable medium. rsc.org | Reduced waste, lower environmental impact, simplified purification. |

| Benign Catalytic Systems | Use of non-toxic, recyclable catalysts or catalyst-free conditions. rsc.orgfrontiersin.org | Lower toxicity, reduced cost, and simplified product isolation. |

Advanced Catalytic Applications and Ligand Development

Phosphonates are known for their ability to coordinate with metal ions, making them valuable as ligands in catalysis. scispace.commdpi.com Future research will likely explore the potential of this compound and its derivatives as ligands for a variety of metal-based catalysts. The steric and electronic properties imparted by the 2-methylbenzyl group could lead to catalysts with novel reactivity and selectivity. scispace.com

Potential catalytic applications to be investigated include:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and phosphonate-based ligands could offer unique advantages in terms of catalyst stability and activity. scispace.com

Reduction and Hydrogenation Reactions: Chiral phosphonate (B1237965) ligands are crucial for asymmetric hydrogenation, a key technology for producing enantiomerically pure compounds. scispace.commdpi.com The development of chiral variants of this compound could lead to new asymmetric catalysts.

Oxidation Reactions: Metal phosphonate frameworks have been shown to catalyze oxidation reactions. scispace.com Incorporating this compound into such frameworks could create catalysts for selective oxidations.

| Catalytic Reaction | Role of this compound Ligand | Potential Advantages |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilize and activate the metal center (e.g., Palladium). scispace.com | Enhanced catalyst lifetime, improved yields, and selectivity. |

| Asymmetric Hydrogenation | Create a chiral environment around the metal center. mdpi.com | High enantioselectivity in the synthesis of chiral molecules. |

| Selective Oxidation | Modulate the redox properties of the metal center. scispace.com | Control over oxidation state and selectivity towards desired products. |

Novel Material Science Integrations

The integration of phosphonates into advanced materials is a rapidly growing field. researchgate.net The unique structural and electronic properties of this compound make it an attractive building block for novel materials.

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs are known for their high thermal and chemical stability. mdpi.comacs.org The 2-methylbenzyl group of this compound could be used to tune the pore size and functionality of MOFs for applications in gas storage, separation, and catalysis. mdpi.com

Hybrid Organic-Inorganic Materials: The phosphonate group can strongly bind to metal oxide surfaces, allowing for the creation of hybrid materials with tailored properties. researchgate.net this compound could be used to functionalize nanoparticles or surfaces to improve their dispersibility or to introduce specific functionalities.

Polymer Chemistry: Phosphonates can be incorporated into polymers to enhance properties such as flame retardancy, thermal stability, and adhesion. chemimpex.com

| Material Type | Role of this compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker to create porous structures. mdpi.com | Gas storage, catalysis, chemical sensing. mdpi.comacs.org |

| Hybrid Organic-Inorganic Materials | Surface modifier for metal oxides. researchgate.net | Coatings, composites, drug delivery. |

| Functional Polymers | Monomer or additive to enhance polymer properties. chemimpex.com | Flame retardants, high-performance plastics, adhesives. |

Targeted Derivatization for Specific Research Applications

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with tailored properties. Future research will likely focus on the targeted derivatization of this compound for specific applications in fields such as medicinal chemistry and agrochemistry. chemimpex.com

Potential derivatization strategies include:

Modification of the Benzyl (B1604629) Ring: Introduction of functional groups onto the aromatic ring can significantly alter the electronic and steric properties of the molecule, which could be beneficial for tuning its biological activity or its performance as a ligand.

Variation of the Phosphonate Esters: Replacing the methyl groups with other alkyl or aryl groups can affect the solubility, stability, and reactivity of the phosphonate.

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives is of great interest for applications in asymmetric catalysis and as chiral probes in biological systems. mdpi.com

Advanced Spectroscopic Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound requires advanced analytical techniques. In situ monitoring allows for the real-time observation of chemical transformations, providing valuable insights that are not accessible through traditional offline analysis. cwejournal.org

Future research will likely employ techniques such as:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation and can be adapted for real-time monitoring of reactions in the liquid phase. cwejournal.org

In Situ Raman and IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy can provide real-time information about changes in chemical bonding during a reaction. bohrium.comacs.org

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and quantify reactants, intermediates, and products in real-time.

| Technique | Information Gained | Application to this compound Studies |

|---|---|---|

| In Situ NMR | Real-time structural information, reaction kinetics. cwejournal.org | Mechanistic studies of synthesis and catalytic reactions. |

| In Situ Raman/IR | Real-time information on bond formation and breaking. acs.org | Monitoring reaction progress and identifying intermediates. |

| Mass Spectrometry | Identification and quantification of species in solution. | Following the concentration of reactants, products, and byproducts. |

Refinement of Computational Models for Predictive Capabilities

Computational chemistry has become an indispensable tool in modern chemical research. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of molecules, guiding experimental design and saving time and resources. acs.orgvub.be

Future research on this compound will benefit from the refinement of computational models to:

Predict Reaction Outcomes: More accurate models can predict the feasibility and selectivity of different synthetic routes, aiding in the development of more efficient and sustainable processes.

Design Novel Catalysts: Computational screening can be used to design new ligands based on the this compound scaffold with optimized properties for specific catalytic applications. nih.govuaeh.edu.mx

Understand Spectroscopic Data: Theoretical calculations of spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can aid in the interpretation of experimental data. vub.be

Predict Material Properties: Computational models can be used to predict the properties of materials incorporating this compound, such as the porosity of MOFs or the thermal stability of polymers. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dimethyl(2-methylbenzyl)phosphonate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting dimethyl phosphite with 2-methylbenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction efficiency. For example, higher temperatures may accelerate side reactions, reducing yield. Post-synthesis purification often involves column chromatography or recrystallization .

- Data Consideration : Yields range from 60–85% depending on stoichiometric ratios and solvent polarity. Impurities like unreacted phosphite or byproducts (e.g., hydrolyzed derivatives) require careful NMR or LC-MS analysis .

Q. How is this compound characterized spectroscopically, and what key peaks identify its structure?

- Methodology :

- ¹H NMR : Look for a doublet near δ 1.3–1.5 ppm (P-OCH₃ protons) and aromatic resonances (δ 6.8–7.4 ppm) from the 2-methylbenzyl group.

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety.

- IR : Strong P=O stretch at ~1250 cm⁻¹ and P-O-C absorptions at ~1050 cm⁻¹ .

- Validation : Cross-reference with databases (e.g., SciFinder) or synthesized standards to rule out isomeric impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Methodology : Use kinetic studies (e.g., in situ FTIR or GC-MS monitoring) to identify intermediates. For example, competing hydrolysis of dimethyl phosphite can be minimized by maintaining anhydrous conditions. Catalytic additives (e.g., iodine or phase-transfer catalysts) may enhance selectivity. Computational tools (DFT calculations) can model transition states to predict optimal steric/electronic conditions .

- Case Study : A 2021 study showed that bromotrimethylsilane (TMSBr) improves yield by 15% via in situ protection of reactive hydroxyl groups .

Q. What strategies resolve contradictions in biological activity data for phosphonate derivatives?

- Methodology :

- Enzyme Inhibition Assays : Compare IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric) to account for assay-specific artifacts.

- Structure-Activity Relationship (SAR) : Systematically modify the 2-methylbenzyl group to assess steric/electronic effects. For example, fluorination at the para position increased binding affinity to alkaline phosphatase by 30% in a 2023 study .

Q. How do solvent effects influence the stability and reactivity of this compound in aqueous systems?

- Methodology : Conduct stability studies using HPLC to track degradation under varying pH (4–10) and ionic strength. Polar aprotic solvents (e.g., DMSO) stabilize the phosphonate group, while protic solvents (e.g., methanol) accelerate hydrolysis. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy for decomposition .

- Application : In drug delivery studies, PEG-based micelles improved aqueous stability by 50% compared to free compound .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Protocols :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential vapor release (evidenced by LD₅₀ > 2000 mg/kg in rodents).

- Waste Disposal : Quench residual compound with aqueous base (e.g., 10% NaOH) before disposal as hazardous waste .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in phosphonate-based catalytic studies?

- Guidelines :

- Standardized Metrics : Report turnover numbers (TON) and frequencies (TOF) with error margins (±5–10%).

- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., triphenylphosphine oxide for ³¹P NMR quantification).

- Open Data : Share raw spectral files (e.g., .jdx format) in repositories like Zenodo .

Advanced Applications

Q. What role does this compound play in designing flame-retardant polymers?

- Mechanism : The phosphonate group acts as a char-forming agent, reducing polymer flammability. Incorporate via copolymerization (e.g., with styrene) or as an additive (5–10 wt%). TGA analysis shows a 40% reduction in peak heat release rate compared to untreated polymers .

- Challenges : Leaching under humid conditions requires covalent bonding strategies (e.g., grafting onto silica nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.